

1-Chloro-3,3-dimethylbutane physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-3,3-dimethylbutane

Cat. No.: B046724

[Get Quote](#)

An In-depth Technical Guide to 1-Chloro-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-chloro-3,3-dimethylbutane** (also known as neohexyl chloride), a key intermediate in various organic syntheses. This document consolidates essential data, outlines experimental methodologies, and presents logical workflows to support its application in research and development.

Core Physical and Chemical Properties

1-Chloro-3,3-dimethylbutane is a colorless, volatile, and flammable liquid.^{[1][2]} It is characterized by a strong, distinct odor.^[1] Its miscibility with common organic solvents like ethanol and ether, coupled with its insolubility in water, makes it a versatile reagent and solvent in non-aqueous chemical environments.^{[2][3]}

Table 1: Physical Properties of 1-Chloro-3,3-dimethylbutane

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₃ Cl	[1][2]
Molecular Weight	120.62 g/mol	[1][2]
Appearance	Colorless liquid	[2][4]
Density	0.867 g/cm ³ at 20°C	[1][2][5]
Boiling Point	114.4 - 118 °C at 760 mmHg	[1][2][3][6]
Melting Point	-35.1 °C (estimate)	[1][6]
Flash Point	7 - 19 °C	[1][3][6]
Vapor Pressure	23.6 mmHg at 25°C	[2]
Refractive Index	1.417 - 1.420	[1][5][6]
Solubility	Insoluble in water; miscible with organic solvents.[2][3]	[2][3]

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	2855-08-5	[1][2]
IUPAC Name	1-chloro-3,3-dimethylbutane	[7]
Synonyms	Neohexyl chloride, 3,3-Dimethylbutyl chloride	[2][3]
InChI Key	XGCKOSFYXBAPQM-UHFFFAOYSA-N	[7]
SMILES	CC(C)(C)CCCl	[7]

Chemical Reactivity and Applications

1-Chloro-3,3-dimethylbutane is an important building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][3] Its reactivity is primarily centered

around the chloro-alkane functional group, which readily participates in nucleophilic substitution and elimination reactions.[2][8] It serves as a precursor for the synthesis of more complex molecules, such as 3,3-dimethylbutyraldehyde.[2][8] The compound is incompatible with strong oxidizing agents and should be stored in a cool, dry, and well-ventilated area away from ignition sources.[3][8]

Experimental Protocols

Synthesis of 1-Chloro-3,3-dimethylbutane from 3,3-Dimethyl-1-butanol

A common and efficient method for the preparation of **1-chloro-3,3-dimethylbutane** is the reaction of 3,3-dimethyl-1-butanol with thionyl chloride in the presence of a base like pyridine to neutralize the HCl byproduct.[8]

Materials:

- 3,3-Dimethyl-1-butanol
- Thionyl chloride (SOCl_2)
- Pyridine
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and distillation

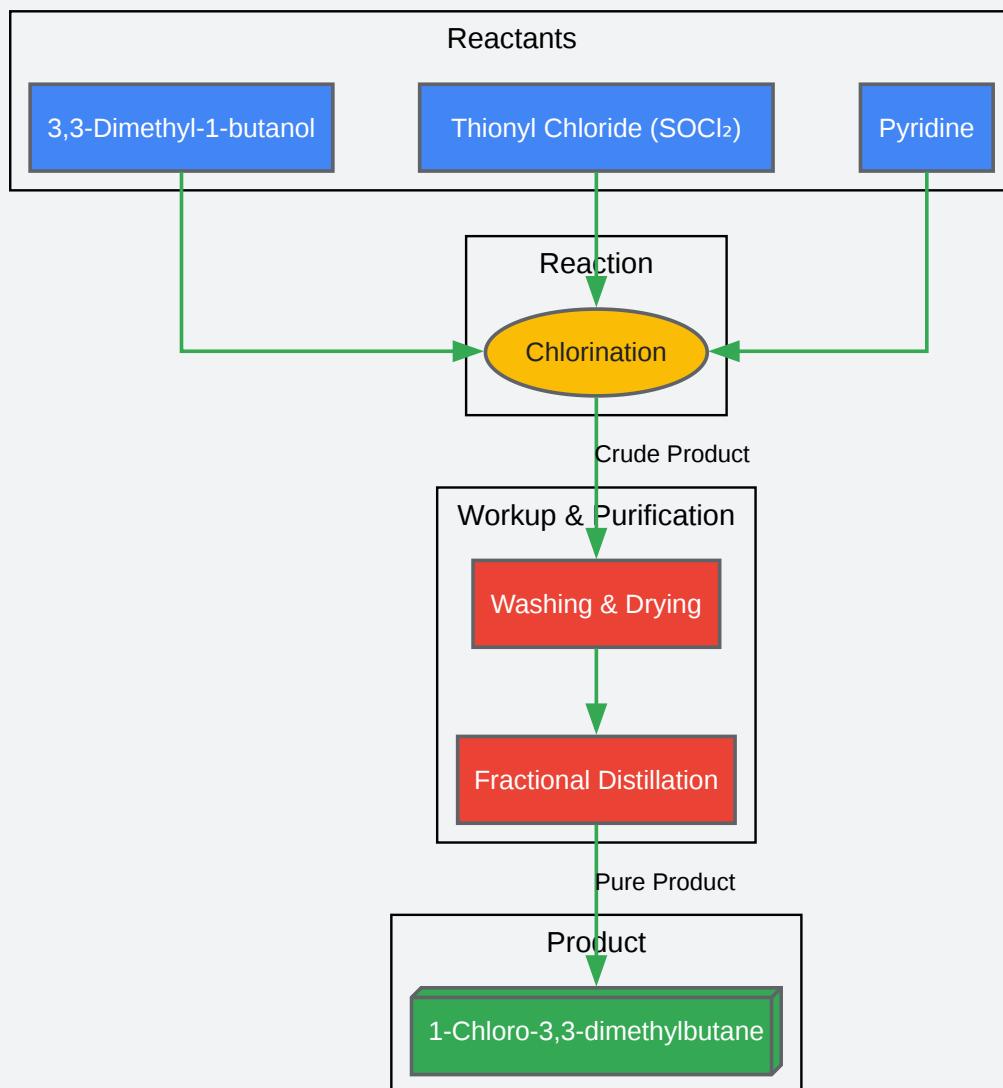
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 3,3-dimethyl-1-butanol and pyridine in anhydrous diethyl ether is prepared and cooled in an ice bath.

- Thionyl chloride is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure the reaction goes to completion.
- The mixture is then cooled, and excess diethyl ether is added.
- The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
- The crude product is purified by fractional distillation to yield pure **1-chloro-3,3-dimethylbutane**.

Note: This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Spectroscopic Data


Table 3: Key Spectroscopic Data for 1-Chloro-3,3-dimethylbutane

Spectroscopy	Key Features
¹ H NMR	Expected signals include a singlet for the nine protons of the tert-butyl group, and two triplets for the two methylene groups (-CH ₂ -CH ₂ -Cl).
¹³ C NMR	Expected signals include a quaternary carbon and the methyl carbons of the tert-butyl group, and two methylene carbons.
Mass Spectrometry (GC-MS)	The mass spectrum shows a top peak at m/z 57, corresponding to the stable tert-butyl cation. Other significant peaks are observed at m/z 69 and 41. [7]
Infrared (IR) Spectroscopy	The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for the alkane structure, and a C-Cl stretching band in the fingerprint region. [7]

Visualized Synthesis Workflow

The synthesis of **1-chloro-3,3-dimethylbutane** from its corresponding alcohol is a fundamental transformation in organic chemistry. The following diagram illustrates the logical flow of this process.

Synthesis of 1-Chloro-3,3-dimethylbutane

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-chloro-3,3-dimethylbutane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-CHLORO-3-METHYLBUTANE(107-84-6) 1H NMR spectrum [chemicalbook.com]
- 2. 1-CHLORO-3-METHYLBUTANE(107-84-6) 13C NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- 5. 1-Chloro-3,3-dimethylbutane | C6H13Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. 1-CHLORO-3-METHYLBUTANE(107-84-6) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [1-Chloro-3,3-dimethylbutane physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046724#1-chloro-3-3-dimethylbutane-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com